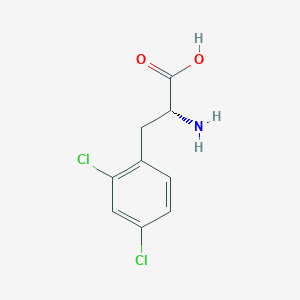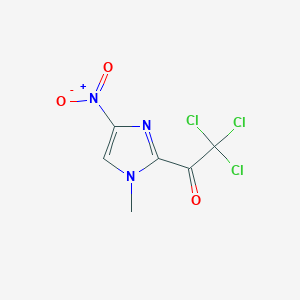
2,2-Diaminoheptanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Diaminoheptanedioic acid”, also known as “2,6-Diaminopimelic acid”, is a chemical compound with the molecular formula C7H14N2O4 . It is produced in bacteria and is a component of the cell wall. It is also synthesized by higher plants . This compound is essential for microbial metabolism and is a potential marker for quantification of microbial proteins .
Synthesis Analysis
The synthesis of “2,2-Diaminoheptanedioic acid” has been realized via pure enzyme catalysis from lysine hydroxylation and decarboxylation . An efficient, green, and sustainable biosynthetic method on an industrial scale has been developed for its production . This approach involves a two-stage hydroxylation and decarboxylation process using engineered E. coli BL21 (DE3) cell catalysis .
Molecular Structure Analysis
The molecular structure of “2,2-Diaminoheptanedioic acid” contains a total of 26 bonds. There are 12 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 2 primary amines (aliphatic), and 2 hydroxyl groups .
Physical And Chemical Properties Analysis
“2,2-Diaminoheptanedioic acid” has a molecular weight of 190.20 . It is a white to off-white powder . The melting point is approximately 295 °C .
Applications De Recherche Scientifique
2,2-Diaminoheptanedioic Acid: A Comprehensive Analysis of Scientific Research Applications
Microbial Metabolism Marker: 2,2-Diaminoheptanedioic acid, also known as 2,6-Diaminopimelic acid, plays a crucial role in microbial metabolism. It serves as a potential marker for the quantification of microbial proteins, which is essential for understanding microbial growth and activity in various environments. This compound is majorly quantified using gradient high-performance liquid chromatography (HPLC), providing a sensitive and reliable method for microbial protein analysis .
Synthesis of Tripeptides: This compound is utilized as a building block in the synthesis of tripeptides. Tripeptides are small molecules composed of three amino acids linked by peptide bonds and have various applications in biochemical research, including the study of protein structure and function .
Derivatives Formation: 2,2-Diaminoheptanedioic acid is also involved in the synthesis of γ-glutamyldiaminopimelic acid derivatives. These derivatives have potential applications in the development of novel antibiotics, as they mimic the structure of peptides that are essential for bacterial cell wall synthesis .
Enzymatic Pathway Studies: A variant of the diaminopimelic acid (DAP) pathway involves the enzyme diaminopimelate aminotransferase (DapL), which catalyzes the direct conversion of tetrahydrodipicolinate (THDPA) to ll-DAP. Studying this pathway can provide insights into amino acid synthesis and its regulation in microorganisms .
Safety and Hazards
Orientations Futures
While the future directions of “2,2-Diaminoheptanedioic acid” are not explicitly mentioned in the search results, it’s worth noting that controlled drug delivery systems are being developed to combat the problems associated with conventional drug delivery . This could potentially involve the use of “2,2-Diaminoheptanedioic acid” in the future.
Mécanisme D'action
Target of Action
The primary targets of 2,2-Diaminoheptanedioic acid, also known as 2,6-Diaminopimelic Acid, are the UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase in Escherichia coli (strain K12) and Meso-diaminopimelate D-dehydrogenase in Corynebacterium glutamicum . These enzymes play crucial roles in the biosynthesis of bacterial cell-wall peptidoglycan .
Mode of Action
2,2-Diaminoheptanedioic acid interacts with its targets by being incorporated into the bacterial cell wall. Specifically, it catalyzes the addition of meso-diaminopimelic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG) in the biosynthesis of bacterial cell-wall peptidoglycan .
Biochemical Pathways
The compound is involved in the diaminopimelic acid (DAP) pathway, which is used for lysine biosynthesis in certain bacteria . This pathway uses diaminopimelate aminotransferase (DapL) to catalyze the direct conversion of tetrahydrodipicolinate (THDPA) to LL-DAP .
Result of Action
The incorporation of 2,2-Diaminoheptanedioic acid into the bacterial cell wall results in the formation of a stable cell wall structure. This is crucial for the survival and growth of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Diaminoheptanedioic acid. For instance, it is widely present in almost all true bacteria (not found in archaea), with its content accounting for 0.02-0.2% of the total cell dry weight . It exists in soluble components and cell wall components within the cell
Propriétés
IUPAC Name |
2,2-diaminoheptanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c8-7(9,6(12)13)4-2-1-3-5(10)11/h1-4,8-9H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWJUUUDZFZUKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)(N)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598484 |
Source


|
| Record name | 2,2-Diaminoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diaminoheptanedioic acid | |
CAS RN |
2577-62-0 |
Source


|
| Record name | 2,2-Diaminoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)




